![molecular formula C10H18O B13016435 2-{Bicyclo[3.2.1]octan-3-yl}ethan-1-ol](/img/structure/B13016435.png)
2-{Bicyclo[3.2.1]octan-3-yl}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{Bicyclo[3.2.1]octan-3-yl}ethan-1-ol is a bicyclic compound that features a unique structure, making it an interesting subject of study in organic chemistry. The compound consists of a bicyclo[3.2.1]octane framework with an ethan-1-ol substituent at the 3-position. This structure imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Bicyclo[3.2.1]octan-3-yl}ethan-1-ol can be achieved through several synthetic routes. One common method involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by a cyclopropane ring opening . This approach allows for the formation of the bicyclo[3.2.1]octane framework with high stereoselectivity.
Another method involves the double Michael addition of carbon nucleophiles to cyclic dienones . This reaction proceeds with good yields and excellent diastereoselectivities, making it a viable option for the synthesis of highly functionalized bicyclo[3.2.1]octane derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to ensure high yield and efficiency in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-{Bicyclo[3.2.1]octan-3-yl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for halogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of halides or amines.
Scientific Research Applications
2-{Bicyclo[3.2.1]octan-3-yl}ethan-1-ol has several scientific research applications:
Chemistry: Used as a key intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{Bicyclo[3.2.1]octan-3-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, the compound may interact with specific receptors or enzymes involved in disease pathways .
Comparison with Similar Compounds
2-{Bicyclo[3.2.1]octan-3-yl}ethan-1-ol can be compared with other similar compounds, such as:
2-Azabicyclo[3.2.1]octane: A nitrogen-containing heterocycle with significant potential in drug discovery.
Bicyclo[3.3.1]octane: A related bicyclic compound with different ring sizes and properties.
Bicyclo[2.2.2]octane: Another bicyclic compound with a different ring structure and chemical behavior.
The uniqueness of this compound lies in its specific bicyclic framework and the presence of the ethan-1-ol substituent, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C10H18O |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2-(3-bicyclo[3.2.1]octanyl)ethanol |
InChI |
InChI=1S/C10H18O/c11-4-3-10-6-8-1-2-9(5-8)7-10/h8-11H,1-7H2 |
InChI Key |
RCAVPCJJKHPTJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC(C2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


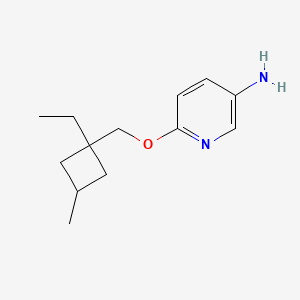
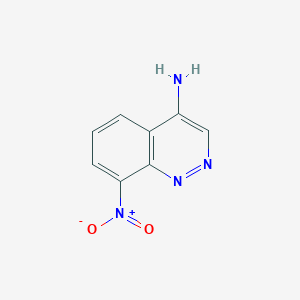
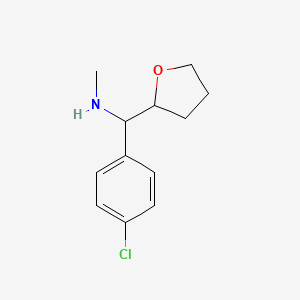
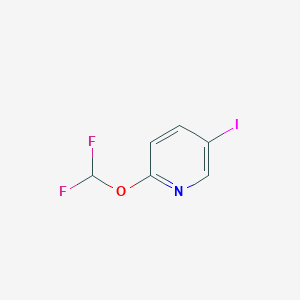
![4-Amino-3-methylthieno[3,2-c]pyridine-7-carboxylicacid](/img/structure/B13016377.png)
![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13016384.png)
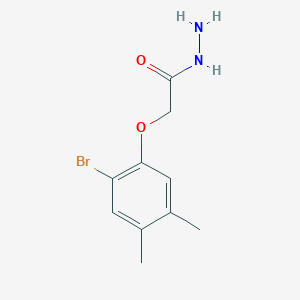
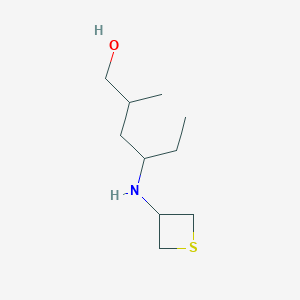

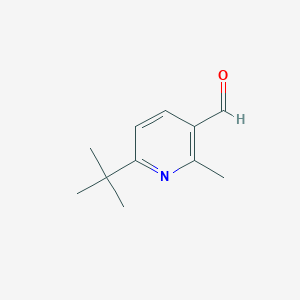
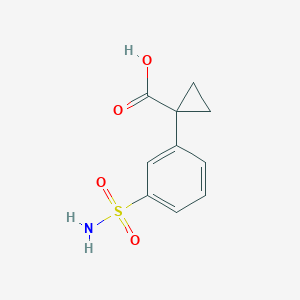

![3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid](/img/structure/B13016439.png)

